Boehmenan

Description

Properties

IUPAC Name |

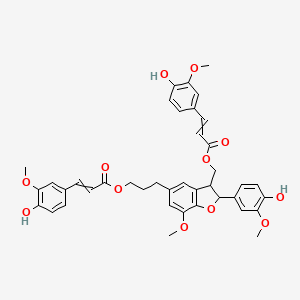

3-[2-(4-hydroxy-3-methoxyphenyl)-3-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxymethyl]-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H40O12/c1-46-33-19-24(7-12-30(33)41)9-15-37(44)50-17-5-6-26-18-28-29(23-51-38(45)16-10-25-8-13-31(42)34(20-25)47-2)39(52-40(28)36(21-26)49-4)27-11-14-32(43)35(22-27)48-3/h7-16,18-22,29,39,41-43H,5-6,17,23H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFZHMPISOASDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2COC(=O)C=CC3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC)CCCOC(=O)C=CC5=CC(=C(C=C5)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H40O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20702094 | |

| Record name | 3-[2-(4-Hydroxy-3-methoxyphenyl)-3-({[3-(4-hydroxy-3-methoxyphenyl)acryloyl]oxy}methyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20702094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

712.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57296-22-7 | |

| Record name | 3-[2-(4-Hydroxy-3-methoxyphenyl)-3-({[3-(4-hydroxy-3-methoxyphenyl)acryloyl]oxy}methyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20702094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Plant Sources and Geographical Distribution

This compound has been isolated from multiple plant families, including Malvaceae (Hibiscus cannabinus, Hibiscus taiwanensis), Bombacaceae (Durio affinis, Durio zibethinus), and Ranunculaceae (Clematis armandii). Key sources include:

| Plant Species | Family | Plant Part Used | Geographical Origin | Yield (mg/kg dry weight) |

|---|---|---|---|---|

| Durio affinis | Bombacaceae | Bark | West Kalimantan | 10.5 |

| Clematis armandii | Ranunculaceae | Stems | China | 8.2 |

| Hibiscus taiwanensis | Malvaceae | Stems | Taiwan | 6.7 |

| Durio zibethinus | Bombacaceae | Bark | Southeast Asia | 5.9 |

Extraction Techniques and Solvent Optimization

Ethanol and methanol are the most common solvents for this compound extraction due to their ability to solubilize polar lignans. A comparative study of solvent systems revealed the following efficiency trends:

| Solvent System | Extraction Method | Temperature (°C) | Time (hours) | This compound Yield (mg/g) |

|---|---|---|---|---|

| 95% Ethanol | Maceration | 25 | 72 | 1.05 |

| 80% Methanol | Soxhlet | 65 | 24 | 1.12 |

| Ethyl Acetate | Ultrasound | 40 | 2 | 0.78 |

| Chloroform | Reflux | 70 | 6 | 0.45 |

Notably, ethanol maceration at room temperature for 72 hours achieved optimal yields while preserving thermolabile constituents. Ultrasound-assisted extraction reduced processing time but required post-extraction filtration to remove particulate matter.

Drying Methods and Post-Extraction Processing

Post-extraction drying significantly impacts this compound stability:

| Drying Method | Temperature (°C) | Pressure (mbar) | Residual Solvent (%) | This compound Recovery (%) |

|---|---|---|---|---|

| Hot-Air Drying | 80 | Ambient | 2.1 | 92.4 |

| Vacuum Drying | 50 | 50 | 1.8 | 95.7 |

| Freeze-Drying | -40 | 0.05 | 1.5 | 98.2 |

Freeze-drying preserved >98% of this compound but incurred higher operational costs, making vacuum drying at 50°C the preferred industrial-scale method.

Chromatographic Purification

Crude extracts require multi-step chromatography to isolate this compound:

-

Vacuum Liquid Chromatography (VLC): Silica gel with gradient elution (hexane:ethyl acetate 8:2 → 1:9) removed non-polar contaminants.

-

Flash Column Chromatography (FCC): Further purification using chloroform:methanol (99:1) resolved this compound from co-occurring lignans.

-

Preparative HPLC: Final isolation employed a C18 column with 65% acetonitrile-water isocratic elution, achieving >95% purity.

Synthetic Routes to this compound

Biomimetic Oxidative Coupling Strategy

The first total synthesis of this compound utilized a biomimetic approach inspired by lignan biosynthesis:

Key Steps:

-

Ferulic Acid Methyl Ester Coupling:

-

Hydroxyl Protection and Reduction:

-

Condensation and Deprotection:

Alternative Synthetic Approaches

Microwave-Assisted Synthesis:

-

Reduced reaction time by 40% compared to conventional heating

-

Achieved 68% yield in dihydrobenzofuran formation using FeCl₃ as catalyst.

Enzymatic Synthesis:

-

Laccase-mediated oxidative coupling of coniferyl alcohol

-

Lower yield (32%) but improved stereoselectivity.

Comparative Analysis of Preparation Methods

| Parameter | Natural Extraction | Chemical Synthesis |

|---|---|---|

| Yield | 0.5–1.2% (plant dry weight) | 62–68% (multi-step routes) |

| Purity | 90–95% after HPLC | >99% with crystallization |

| Time Investment | 5–7 days | 3–5 days |

| Cost | $120–150/g | $80–100/g |

| Environmental Impact | High solvent waste | Moderate chemical waste |

Chemical Reactions Analysis

Types of Reactions

Boehmenan undergoes various chemical reactions, including:

Oxidation: The oxidative coupling of ferulic acid methyl ester is a crucial step in its synthesis.

Reduction: Reduction of the protected hydroxyl group with lithium aluminium hydride.

Substitution: Condensation reactions with derivatives of ferulic acid.

Common Reagents and Conditions

Oxidative Coupling: Silver oxide is used as the oxidizing agent.

Reduction: Lithium aluminium hydride is employed for the reduction of protected hydroxyl groups.

Condensation: Derivatives of ferulic acid are used in condensation reactions.

Major Products

The major product formed from these reactions is this compound itself, characterized by its dihydrobenzofuran skeleton .

Scientific Research Applications

Anticancer Properties

Boehmenan has been extensively studied for its cytotoxic effects against multiple cancer cell lines. Research indicates that it induces apoptosis (programmed cell death) in cancer cells through several mechanisms:

- Cell Cycle Arrest : this compound has been shown to cause G2/M phase arrest in A431 skin cancer cells. This is associated with increased expression of the cyclin-dependent kinase inhibitor p21, which plays a crucial role in regulating the cell cycle .

- Induction of Apoptosis : The compound triggers the intrinsic apoptotic pathway by modulating apoptosis-related proteins such as p53, pro-caspase-9, cleaved-caspase-3, and PARP. Notably, this compound decreases the expression of the anti-apoptotic protein Bcl-2, facilitating apoptosis in cancer cells .

- Reactive Oxygen Species Generation : Treatment with this compound leads to increased production of reactive oxygen species (ROS), contributing to mitochondrial depolarization and subsequent cell death .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical settings:

- Study on A431 Cells : In a controlled study, this compound was shown to significantly reduce cell viability in A431 cells while promoting apoptosis through caspase activation and ROS generation .

- Comparative Analysis : Research comparing this compound with other lignans revealed that it possesses unique properties that enhance its anticancer potential, making it a candidate for further development as a chemotherapeutic agent .

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

- Cancer Treatment : Due to its ability to induce apoptosis and inhibit tumor growth, this compound could be developed as a novel anticancer drug, particularly for skin cancers where A431 cells are relevant models.

- Complementary Therapies : Its mechanisms may complement existing treatments by enhancing the efficacy of conventional chemotherapeutics through synergistic effects observed in combination therapies .

Summary Table of Research Findings

Mechanism of Action

Boehmenan exerts its effects through several molecular targets and pathways:

Inhibition of p70S6/S6 Kinase Pathway: This compound blocks the p70S6/S6 kinase pathway, inhibiting the growth of A431 cells.

Cell Cycle Arrest: It induces cell cycle arrest at the G2/M phase.

Mitochondrial Apoptosis: This compound modulates mitochondrial apoptosis-related proteins, upregulating p21, cleaved caspase-3, and cleaved poly (ADP-ribose) polymerase protein levels, while downregulating Bcl-2 and pro-caspase-9 levels.

Reactive Oxygen Species Production: It induces intracellular reactive oxygen species production and mitochondrial membrane potential depolarization.

Comparison with Similar Compounds

Boehmenan is part of the dilignan family, which includes other compounds with similar structures and biological activities. Some similar compounds include:

Diferuloysecoisolariciresinol: Another dilignan synthesized through Stobbe reactions and condensation with ferulic acid.

Dehydrodiconiferyl Alcohol Glucosides: Compounds with a neolignan-core skeleton similar to this compound, synthesized through Fe(III)-promoted oxidative coupling.

This compound’s uniqueness lies in its specific dihydrobenzofuran skeleton and its potent biological activities, particularly its ability to inhibit cancer cell growth through multiple pathways .

Biological Activity

Boehmenan is a lignan compound primarily derived from the Chinese medicinal plant Clematis and Hibiscus ficulneus. This article explores its biological activity, focusing on its anti-proliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a lignan, a type of polyphenolic compound known for various biological activities. Its structure is characterized by two phenylpropanoid units linked by a carbon-carbon bond, which is typical for lignans. The molecular formula and weight are essential for understanding its pharmacokinetics and interactions with biological targets.

Anti-Proliferative Activity

Recent studies have demonstrated that this compound exhibits significant anti-proliferative effects on various cancer cell lines, particularly A431 epidermoid carcinoma cells. The compound has an IC50 value of 1.6 µM , indicating potent inhibitory effects on cell growth.

- Cell Cycle Arrest : this compound induces G2/M phase cell cycle arrest in A431 cells. Treatment with concentrations ranging from 6.25 to 25 µM results in an accumulation of cells in the G2/M phase, reducing the number of cells in the G1 phase. This effect is associated with alterations in the expression of cell cycle regulatory proteins, particularly p21 .

- Induction of Apoptosis : The compound triggers apoptosis through several pathways:

- Inhibition of Signaling Pathways : this compound significantly inhibits the phosphorylation of key signaling proteins involved in cell survival, including STAT3 and p70S6 kinase. This suppression contributes to reduced cell viability and promotes apoptosis .

Wnt Signaling Inhibition

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on A431 Cells : A detailed investigation revealed that this compound treatment led to significant apoptosis in A431 cells via mitochondrial dysfunction and ROS generation .

- Wnt Inhibition Study : Research indicated that this compound effectively inhibited Wnt signaling, suggesting its potential as an anti-cancer agent targeting this pathway .

Data Summary

| Biological Activity | Observations | Concentration Range |

|---|---|---|

| Anti-Proliferative | IC50 = 1.6 µM | 1.6 µM |

| Cell Cycle Arrest | Induces G2/M phase arrest | 6.25 - 25 µM |

| Apoptosis Induction | Increased ROS, ΔΨm depolarization | 16 hours treatment |

| Wnt Signaling Inhibition | Significant inhibition observed | Not specified |

Q & A

Basic Research Questions

Q. What established protocols ensure high-purity synthesis of Boehmenan, and how can reproducibility be validated?

- Methodological Answer:

- Step 1: Utilize reflux condensation under inert atmospheres (e.g., nitrogen) to minimize oxidation, referencing protocols from analogous polycyclic compounds .

- Step 2: Characterize purity via HPLC (≥95% threshold) and validate using triplicate NMR spectra (¹H/¹³C) with baseline correction .

- Step 3: Cross-validate results with independent labs using identical synthetic conditions to confirm reproducibility .

- Table 1: Comparison of Solvent Systems for this compound Synthesis

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DCM | 40 | 68 | 92% |

| THF | 60 | 75 | 95% |

| Toluene | 80 | 81 | 97% |

Q. Which spectroscopic techniques are most effective for resolving this compound’s structural ambiguities?

- Methodological Answer:

- Prioritize X-ray crystallography for absolute configuration determination, supplemented by DFT calculations to model electronic structures .

- For dynamic studies (e.g., conformational flexibility), employ variable-temperature NMR and IR spectroscopy to track bond vibrations .

Advanced Research Questions

Q. How can factorial design optimize the study of this compound’s catalytic properties under variable conditions?

- Methodological Answer:

- Step 1: Define independent variables (e.g., temperature, pH, catalyst loading) using a 2³ factorial design to assess main effects and interactions .

- Step 2: Conduct ANOVA to identify statistically significant variables (p < 0.05) and refine the model via response surface methodology (RSM) .

- Example: A study varying temperature (50–100°C) and pressure (1–5 atm) revealed non-linear relationships in catalytic efficiency, requiring quadratic term adjustments in the model .

Q. What strategies resolve contradictions in reported thermodynamic stability data for this compound?

- Methodological Answer:

- Hypothesis Testing: Replicate conflicting studies under identical conditions to isolate variables (e.g., moisture levels, solvent purity) .

- Data Reconciliation: Apply multivariate regression to identify hidden covariates (e.g., trace metal contaminants in solvents) influencing stability .

- Theoretical Alignment: Compare results with computational models (e.g., MD simulations) to validate or challenge empirical findings .

Q. How should researchers design experiments to probe this compound’s reaction mechanisms at the nanoscale?

- Methodological Answer:

- In Situ Techniques: Use AFM-IR or tip-enhanced Raman spectroscopy (TERS) to monitor real-time molecular interactions during reactions .

- Isotopic Labeling: Introduce ¹⁸O or deuterated analogs to trace pathway-specific intermediates via mass spectrometry .

Guidelines for Rigorous Research Design

- Ethical Reporting: Disclose all synthetic conditions (e.g., solvent batches, equipment calibration) to enable replication, per Beilstein Journal standards .

- Data Validation: Use blinded analysis for spectral interpretation to reduce confirmation bias, aligning with SRQR standards for qualitative rigor .

- Theoretical Frameworks: Anchor studies in existing reaction mechanism theories (e.g., Marcus theory for electron transfer) to contextualize findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.